5-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
2-(5-(Thiophen-2-yl)isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Scientific Research Applications
2-(5-(Thiophen-2-yl)isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.
Mechanism of Action
Thiophene Derivatives
The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are known to exhibit a variety of properties and applications. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Isoxazole Derivatives
The compound also contains an isoxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom. Isoxazole derivatives have been shown to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Dipyrido[1,2-a4’,3’-d]pyrimidin-11(2H)-one Derivatives
This part of the molecule is less common, and its properties might be less well-studied. Pyrimidine derivatives in general are known to have a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the isoxazole ring through a cyclization reaction involving thiophene derivatives . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(5-(Thiophen-2-yl)isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group or reduce the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the thiophene ring .
Comparison with Similar Compounds
Similar Compounds
5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde: Shares the isoxazole and thiophene moieties but lacks the dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one structure.
2-(Pyridin-2-yl)isoxazole: Contains the isoxazole ring but differs in the attached heterocyclic structures.
Uniqueness
2-(5-(Thiophen-2-yl)isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-18-12-11-22(8-6-13(12)20-17-5-1-2-7-23(17)18)19(25)14-10-15(26-21-14)16-4-3-9-27-16/h1-5,7,9-10H,6,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELVHCJKGOYQRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=NOC(=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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